1-(6-Chloro-2-methylpyrimidin-4-yl)piperidine-4-carbonitrile
Overview
Description
Molecular Structure Analysis
The molecular structure of “1-(6-Chloro-2-methylpyrimidin-4-yl)piperidine-4-carbonitrile” is represented by the InChI code 1S/C11H14ClN3O2/c1-7-13-9(12)6-10(14-7)15-4-2-8(3-5-15)11(16)17/h6,8H,2-5H2,1H3,(H,16,17)
. This code provides a unique representation of the compound’s molecular structure.
Scientific Research Applications
Synthesis and Anticancer Activity
One area of application involves the synthesis of compounds with potential anticancer activity. For instance, substituted 2-amino-7-((6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)oxy)-4-phenyl-4H-chromene-3-carbonitriles and their quinoline counterparts were synthesized and evaluated against human breast cancer cell lines and human embryonic kidney cells. Some of these compounds exhibited notable anti-proliferative activities, indicating their potential as therapeutic agents against cancer (Parveen et al., 2017).
Serotonin Receptor Antagonism
Research also extends to the development of serotonin receptor antagonists. A series of novel 2-(4-substituted piperazin-1-yl)-1,8-naphthyridine-3-carbonitriles were prepared and evaluated for their antagonism against the serotonin 5-HT3 receptor, showcasing the chemical's utility in neurological and psychiatric disorder treatment (Mahesh, Perumal, & Pandi, 2004).
Molecular Docking and SAR Analysis
The compound's derivatives have been utilized in molecular docking studies to understand their interaction with biological targets. For example, molecular docking was performed with certain active compounds against Bcl-2 protein, providing insights into their binding affinities and helping in structure-activity relationship (SAR) analysis to enhance anti-proliferative activities (Parveen et al., 2017).
Antimicrobial Activity
Additionally, the synthesis of novel derivatives and their screening for antimicrobial activity has been a significant focus. For example, derivatives of 2-amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)-7,7-disubstituted-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile were synthesized and demonstrated notable action against tested microbes, indicating the compound's potential in developing new antimicrobial agents (Goswami et al., 2022).
properties
IUPAC Name |
1-(6-chloro-2-methylpyrimidin-4-yl)piperidine-4-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN4/c1-8-14-10(12)6-11(15-8)16-4-2-9(7-13)3-5-16/h6,9H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QANNWDMBJMAGOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)N2CCC(CC2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Chloro-2-methylpyrimidin-4-yl)piperidine-4-carbonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.